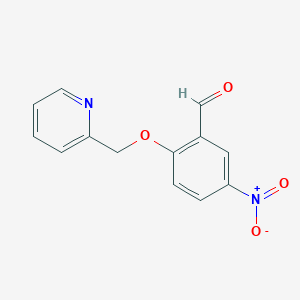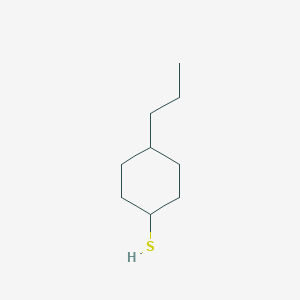![molecular formula C12H21NO3S2 B8725371 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid CAS No. 59547-52-3](/img/structure/B8725371.png)
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid typically involves the formation of the dithiolane ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions to form the dithiolane ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring typically results in the formation of disulfide bonds, while reduction leads to the formation of free thiol groups.
Aplicaciones Científicas De Investigación
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It is investigated for its potential therapeutic effects in conditions involving oxidative damage, such as neurodegenerative diseases and diabetes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid involves its ability to interact with various molecular targets and pathways. The dithiolane ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell survival.
Comparación Con Compuestos Similares
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid is similar to other compounds containing dithiolane rings, such as lipoic acid and its derivatives. its unique structure, which includes the butanoic acid moiety, imparts distinct chemical properties and biological activities. Similar compounds include:
Lipoic acid: Known for its antioxidant properties and therapeutic potential in various diseases.
Dihydrolipoic acid: The reduced form of lipoic acid, also an effective antioxidant.
Thioctic acid: Another name for lipoic acid, commonly used in supplements and pharmaceuticals.
This compound’s unique combination of a dithiolane ring and a butanoic acid moiety makes it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
59547-52-3 |
|---|---|
Fórmula molecular |
C12H21NO3S2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO3S2/c14-11(13-8-3-6-12(15)16)5-2-1-4-10-7-9-17-18-10/h10H,1-9H2,(H,13,14)(H,15,16) |
Clave InChI |
PZSMUPGANZGPBF-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















